

3-Cyanophenylhydrazine hydrochloride chemical structure and formula

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Compound of Interest

Compound Name: 3-Cyanophenylhydrazine
hydrochloride

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An In-Depth Technical Guide to **3-Cyanophenylhydrazine Hydrochloride**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-Cyanophenylhydrazine hydrochloride is a versatile chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive hydrazine group and a strategically positioned cyano moiety on a phenyl ring, makes it an invaluable building block for the synthesis of complex heterocyclic scaffolds. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed examination of its synthesis with mechanistic considerations, and a survey of its critical applications, particularly in the construction of pharmacologically active agents. As a Senior Application Scientist, the objective of this document is to bridge theoretical knowledge with practical, field-proven insights, ensuring that the protocols and claims presented are not only scientifically accurate but also robust and reproducible.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's properties is the foundation of its effective application.

3-Cyanophenylhydrazine hydrochloride is an off-white to light brown solid organic salt.^[1]

The hydrochloride form enhances its stability and shelf-life compared to the free base, which is a crucial consideration for its use in multi-step synthetic campaigns.

The canonical structure consists of a benzene ring substituted with a hydrazine group (-NHNH₂) and a cyano group (-C≡N) at the meta- (1,3-) positions. The hydrazine group is protonated to form the hydrochloride salt.

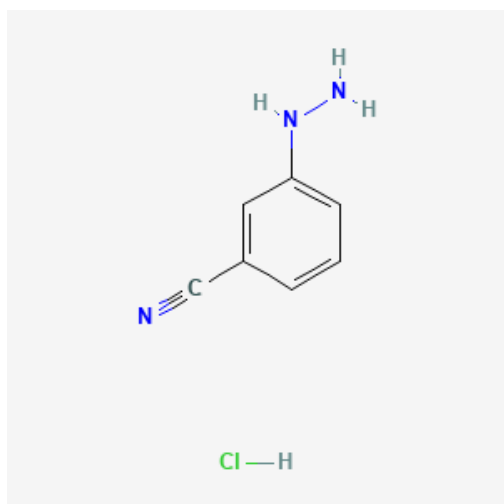


Figure 1. 2D Chemical Structure of **3-Cyanophenylhydrazine Hydrochloride**. Source: PubChem CID 16495340.^[2]

Key Physicochemical Data

The properties of **3-Cyanophenylhydrazine hydrochloride** are summarized below. It is important to note that physical properties such as the melting point can exhibit variability between suppliers and batches due to differences in purity and crystalline form.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ ClN ₃ (or C ₇ H ₇ N ₃ ·HCl)	[1][2][3]
Molecular Weight	169.61 g/mol	[1][2][3]
CAS Number	2881-99-4	[1][2]
Alternate CAS	17672-26-3 (free base)	[3][4][5]
Appearance	Off-white to light brown solid/powder	[1]
Melting Point	194-196 °C	[1]
IUPAC Name	3-hydrazinylbenzonitrile;hydrochloride	[2]
Synonyms	3-Hydrazinobenzonitrile hydrochloride	[3][4][5]

Spectroscopic Profile

While specific spectra are lot-dependent, the structural features of **3-Cyanophenylhydrazine hydrochloride** give rise to a predictable spectroscopic signature essential for its identification and quality control.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons, typically in the range of 7.0-7.8 ppm. The protons of the hydrazinium group (-NH-NH₃⁺) would appear as broad signals at a higher chemical shift (downfield), often above 9.0 ppm, due to their acidic nature and exchange with residual water.
- IR (Infrared) Spectroscopy:** The IR spectrum provides functional group information. A sharp, strong absorption band is expected around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Broad bands in the 2500-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the hydrazinium salt.

- Mass Spectrometry (MS): In techniques like Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base ($C_7H_7N_3$) at an m/z corresponding to its molecular weight (approximately 133.15).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Chapter 2: Synthesis and Mechanistic Insights

The most reliable and widely adopted method for synthesizing arylhydrazines, including **3-Cyanophenylhydrazine hydrochloride**, is the reduction of a corresponding diazonium salt, which is itself generated from a primary aromatic amine. This two-stage process is a cornerstone of industrial and laboratory organic synthesis.

Core Rationale

The synthesis begins with 3-aminobenzonitrile. The primary amino group provides a nucleophilic handle for diazotization, a reaction that converts it into an excellent leaving group (N_2). This intermediate diazonium salt is then susceptible to reduction. The choice of reducing agent is critical; stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is highly effective, providing the necessary electrons to reduce the diazonium intermediate to the hydrazine while simultaneously forming the desired hydrochloride salt, which often precipitates from the acidic medium, facilitating its isolation.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Synthesis from 3-Aminobenzonitrile

This protocol describes a robust procedure for the laboratory-scale synthesis of **3-Cyanophenylhydrazine hydrochloride**.

Materials:

- 3-Aminobenzonitrile
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ($NaNO_2$)
- Tin(II) Chloride Dihydrate ($SnCl_2 \cdot 2H_2O$)

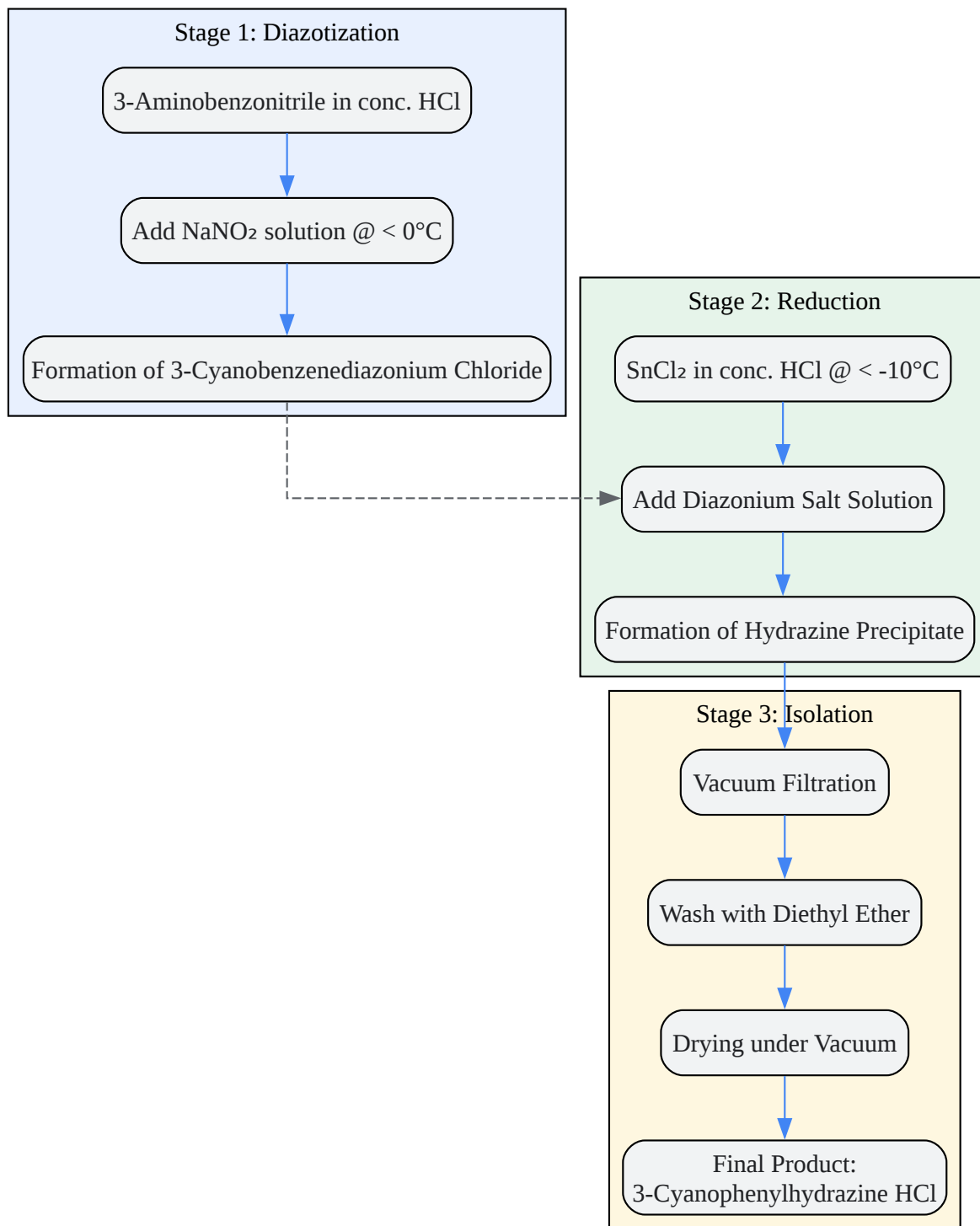
- Deionized Water
- Diethyl Ether (for washing)

Procedure:

- **Diazotization:** a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzonitrile (1 equivalent) in concentrated hydrochloric acid. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath. b. Dissolve sodium nitrite (1.1 equivalents) in deionized water and cool the solution. c. Add the cold sodium nitrite solution dropwise to the stirred suspension of 3-aminobenzonitrile, ensuring the temperature is strictly maintained below 0 °C. The formation of the diazonium salt is observed.
- **Reduction:** a. In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid. Cool this solution to -15 °C. b. Add the previously prepared cold diazonium salt solution portionwise to the stirred tin(II) chloride solution. The temperature must be kept below -10 °C during the addition to prevent decomposition.[9] c. After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at a temperature between -10 °C and 0 °C.
- **Isolation and Purification:** a. The product, **3-Cyanophenylhydrazine hydrochloride**, will precipitate as a solid. Collect the precipitate by vacuum filtration. b. Wash the filter cake thoroughly with cold diethyl ether to remove organic impurities.[8][9] c. Dry the resulting solid under vacuum to yield the final product. For higher purity, recrystallization from an ethanol-water mixture can be performed.[8]

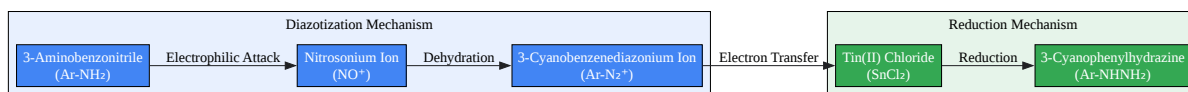
Visualization of Synthesis Workflow and Mechanism

The overall workflow and the underlying chemical mechanism are illustrated below.



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Caption: Synthetic workflow for **3-Cyanophenylhydrazine Hydrochloride**.



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Caption: Core reaction mechanisms in the synthesis process.

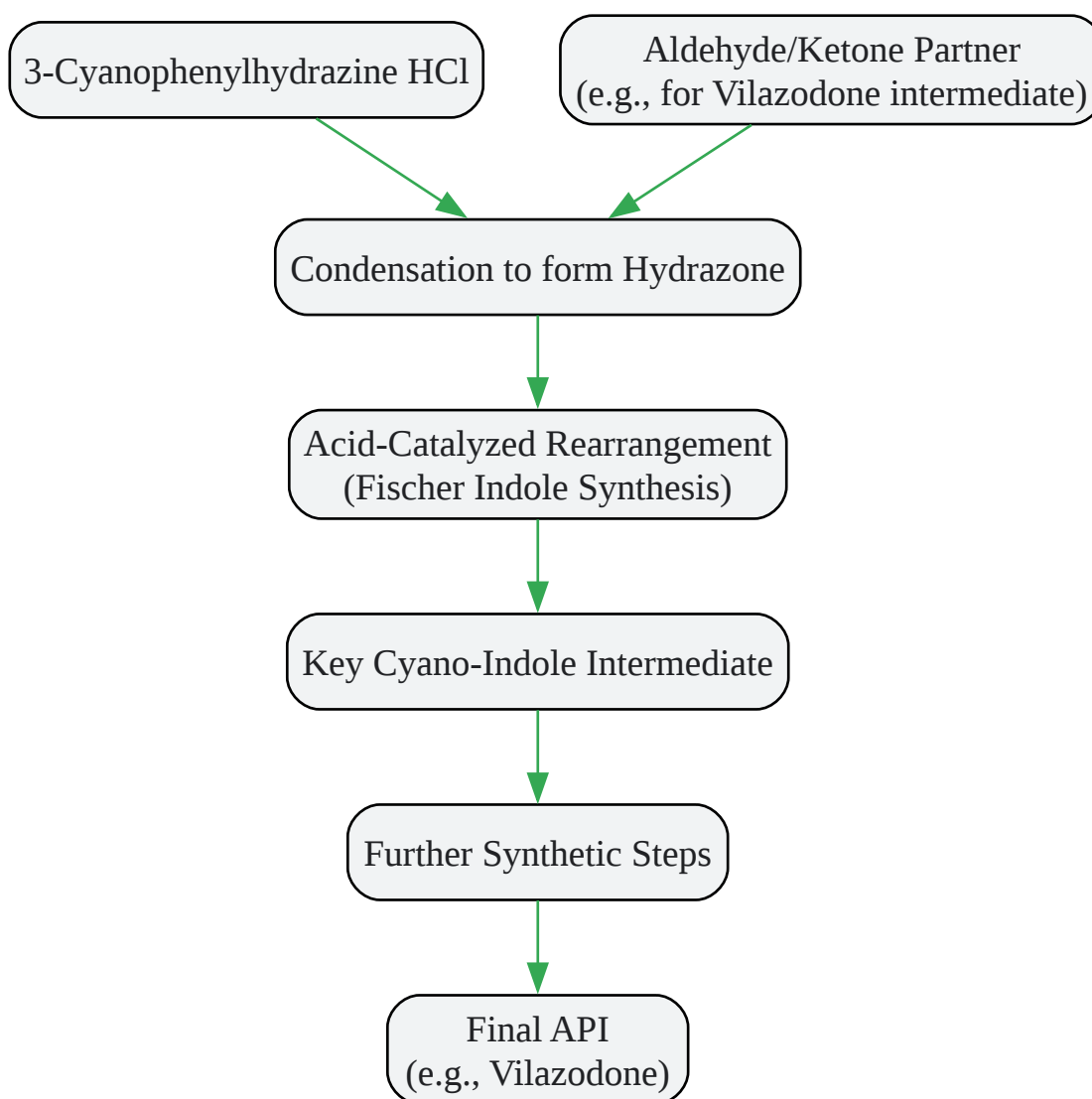
Chapter 3: Applications in Medicinal Chemistry and Drug Development

3-Cyanophenylhydrazine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value precursor for synthesizing APIs. Its utility stems from the reactivity of the hydrazine group, which readily participates in reactions to form stable heterocyclic rings.

Application 1: Fischer Indole Synthesis of Drug Intermediates

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone. This reaction is a cornerstone in the synthesis of many pharmaceuticals.

Case Study: Precursor to Vilazodone Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT_{1a} receptor. A key step in its synthesis involves the creation of an indole core. **3-Cyanophenylhydrazine hydrochloride** is an ideal starting material for constructing the required 5-cyanoindole intermediate.^[10] The reaction involves condensing it with a suitable ketone, followed by cyclization under acidic conditions to form the indole ring system.



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Caption: Logical workflow for API synthesis via Fischer Indole reaction.

Application 2: Synthesis of Hydrolase and Lipase Inhibitors

There is significant therapeutic interest in developing inhibitors of enzymes like pancreatic lipase for the management of obesity.[6] 3-Hydrazinobenzonitrile hydrochloride serves as a starting material for synthesizing novel small molecules designed to inhibit these enzymes.[6] The synthetic strategy often involves reacting the hydrazine with various electrophiles (e.g., aldehydes, ketones, or acyl chlorides) to generate a library of hydrazone or hydrazide derivatives. These derivatives can then be screened for their inhibitory activity against the

target enzymes. The cyano group can participate in hydrogen bonding or other interactions within the enzyme's active site, potentially enhancing binding affinity and inhibitory potency.

Chapter 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of **3-Cyanophenylhydrazine hydrochloride** are paramount for ensuring user safety and maintaining the integrity of the compound.

Hazard Profile

The compound is classified as hazardous.^[1] The following table summarizes its GHS hazard statements.

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)
H319	Causes serious eye irritation	Serious Eye Damage/Irritation (Category 2A)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Category 4)
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure)

Source: ECHA C&L Inventory, PubChem.^[2]

Safe Handling and Emergency Protocols

Personal Protective Equipment (PPE) and Engineering Controls:

- P280: Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection.[1][11]
- P271: Use only outdoors or in a well-ventilated area.[1][11] All manipulations should be performed inside a certified chemical fume hood.[12]
- P260/P261: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][11]

First Aid Measures:

- IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. [11] Call a poison center or doctor if you feel unwell.
- IF ON SKIN (P302+P352): Wash with plenty of water.[11] If skin irritation occurs, get medical advice.
- IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
- IF SWALLOWED (P301+P310): Immediately call a POISON CENTER or doctor/physician.

Storage and Stability

To ensure long-term stability and prevent degradation, **3-Cyanophenylhydrazine hydrochloride** should be stored under the following conditions:

- Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. [1]
- Temperature: For long-term storage, keep in a freezer, under -20°C.[5] For short-term use, store in a cool, dry, well-ventilated place.[1]
- Container: Keep the container tightly closed to prevent moisture absorption.[1]

Conclusion

3-Cyanophenylhydrazine hydrochloride is a quintessential example of a versatile synthetic building block that enables the efficient construction of complex, high-value molecules. Its

straightforward synthesis from readily available precursors, combined with the predictable reactivity of its functional groups, makes it an indispensable tool for medicinal chemists. From the synthesis of indole-based antidepressants to the exploration of novel enzyme inhibitors, its applications are both significant and expanding. By adhering to the synthesis, handling, and application protocols detailed in this guide, researchers can safely and effectively leverage the full potential of this important chemical intermediate in their drug discovery and development endeavors.

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